molecular formula C19H24N2O3 B1374811 tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate CAS No. 1423135-27-6

tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate

Cat. No.: B1374811
CAS No.: 1423135-27-6
M. Wt: 328.4 g/mol
InChI Key: YQNFBAAMVQNXNL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate” is a complex organic molecule. It contains a tert-butyl group, which is a bulky substituent often used in organic synthesis . The compound also contains an amino group and a phenylmethoxy group attached to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using methods such as palladium-catalyzed cross-coupling reactions . The tert-butyl group could potentially be introduced using a reagent like di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several functional groups and a pyridine ring. The tert-butyl group is known to be sterically bulky, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino group, the phenylmethoxy group, and the pyridine ring. The tert-butyl group could also play a role due to its steric bulk .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate, a related compound, is a solid with a melting point of 105-108 °C .

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized in the enantioselective synthesis of neuroexcitants and analogues. For instance, an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) was synthesized using a similar tert-butyl-based compound. This process highlights the role of such compounds in creating specific enantiomers of neuroactive substances (Pajouhesh et al., 2000).

Organometallic Chemistry

In the field of medicinal organometallic chemistry, these compounds have been used to create complex structures with organometallic moieties. They serve as isosteric substitutes for organic drug candidates, demonstrating their versatility in synthesizing bioorganometallics based on naturally occurring antibiotic structures (Patra et al., 2012).

Crystal Structure Analysis

Tert-butyl-based compounds similar to the one have been analyzed for their molecular and crystal structures. These studies provide insights into the conformation-stabilizing function of weak intermolecular bonding, crucial for understanding the behavior of these compounds in various states (Kozioł et al., 2001).

Intermediate in Synthesis Routes

They play a significant role as intermediates in the synthesis of complex molecules. For example, a tert-butyl-based compound was a key intermediate in the synthesis of an mTOR targeted PROTAC molecule, showcasing its importance in the synthesis of targeted therapeutic agents (Zhang et al., 2022).

Antibacterial Activity

Some derivatives of this compound have been synthesized and evaluated for their antibacterial activities. Specifically, certain configurations have shown excellent antibacterial activity against a range of bacteria, underlining their potential in developing new antimicrobial agents (Zhang et al., 2011).

Ligand Synthesis

These compounds are used in the synthesis of ligands for asymmetric reactions. This demonstrates their role in producing chiral molecules, which are essential in the pharmaceutical industry for creating drugs with specific biological activities (Emmerson et al., 2005).

Properties

IUPAC Name

tert-butyl (3S)-3-amino-3-(5-phenylmethoxypyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)10-17(20)15-9-16(12-21-11-15)23-13-14-7-5-4-6-8-14/h4-9,11-12,17H,10,13,20H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNFBAAMVQNXNL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC(=CN=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC(=CN=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.